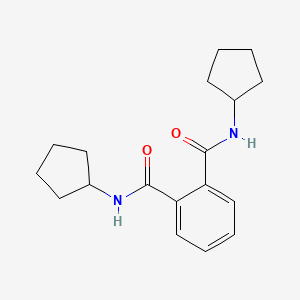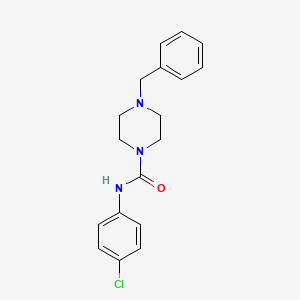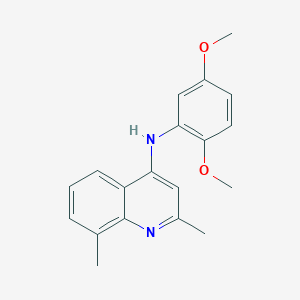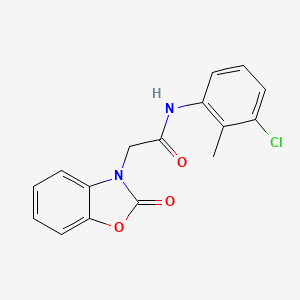![molecular formula C22H20N2O3 B5683895 N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide, commonly known as QNZ, is a chemical compound that has shown potential in scientific research applications. QNZ is a synthetic compound that has been developed as a selective inhibitor of the nuclear factor-kappaB (NF-κB) pathway, a transcription factor that plays a crucial role in inflammation and immune response.
Mecanismo De Acción
QNZ acts as a selective inhibitor of the NF-κB pathway by binding to the IKKβ kinase subunit, which is responsible for the activation of NF-κB. By inhibiting the activity of IKKβ, QNZ prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes.
Biochemical and Physiological Effects
QNZ has been shown to exhibit anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cellular and animal models. QNZ has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. QNZ has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cellular models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QNZ has several advantages for lab experiments, including its high selectivity for the NF-κB pathway and its ability to inhibit the activity of IKKβ kinase subunit. However, QNZ has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on QNZ. One potential direction is to explore the use of QNZ in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of QNZ. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of QNZ in vivo.
In conclusion, N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide (QNZ) is a synthetic compound that has shown potential in scientific research applications. QNZ acts as a selective inhibitor of the NF-κB pathway by binding to the IKKβ kinase subunit, which is responsible for the activation of NF-κB. QNZ has exhibited anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cellular and animal models. Although QNZ has some limitations, it has several advantages for lab experiments, including its high selectivity for the NF-κB pathway. There are several future directions for the research on QNZ, including exploring its use in combination with other therapeutic agents and developing more potent and selective inhibitors of the NF-κB pathway.
Métodos De Síntesis
The synthesis of QNZ involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials, 8-methoxy-5-quinoline carboxylic acid and 2,3-dimethylbenzofuran-5-carboxylic acid, are first converted into their corresponding acid chlorides. These acid chlorides are then coupled with N-methyl-N-(p-toluenesulfonyl)propan-2-amine to form the intermediate product. The final step involves the removal of the p-toluenesulfonyl group to yield QNZ as a white solid.
Aplicaciones Científicas De Investigación
QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. QNZ has been shown to inhibit the activation of NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and survival. Inhibition of the NF-κB pathway has been identified as a potential therapeutic strategy for the treatment of cancer and autoimmune disorders.
Propiedades
IUPAC Name |
N-[(8-methoxyquinolin-5-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14-11-17-12-15(6-8-19(17)27-14)22(25)24(2)13-16-7-9-20(26-3)21-18(16)5-4-10-23-21/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHZFPFZJDYBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=C4C=CC=NC4=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)
![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)


![2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
![2-[(diethylamino)thio]-1H-benzimidazole](/img/structure/B5683877.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)


![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)
